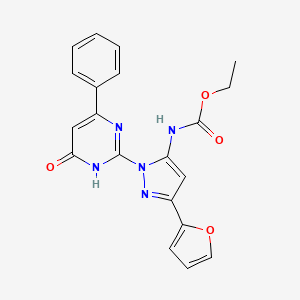

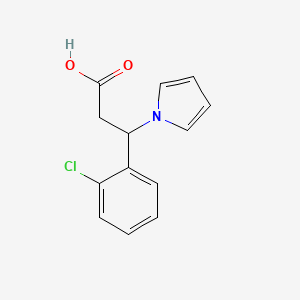

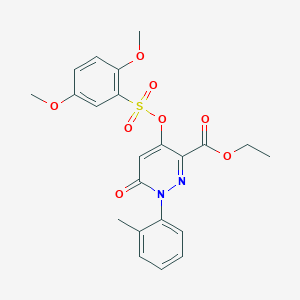

ethyl (3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of ethyl carbamate derivatives with various reactants to introduce specific substituents that influence the compound's biological activity. For instance, ethyl carbamate moieties can be altered by reductive cyclization of nitropyridine intermediates, and hydride reduction of heteroaromatic compounds, showing the versatility of carbamate in the synthesis of complex molecules (Temple et al., 1989).

Molecular Structure Analysis

The molecular structure of closely related compounds is characterized by intramolecular hydrogen bonding, which plays a significant role in determining the compound's biological activity and stability. For example, in ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, intramolecular N-H...O hydrogen bonds contribute to the molecule's stability (Wu et al., 2005).

Chemical Reactions and Properties

Ethyl carbamate compounds can undergo various chemical reactions, including cyclocondensation, to yield compounds with significant biological activities. These reactions are highly regioselective and can be facilitated by conditions such as ultrasound irradiation, demonstrating the compound's reactivity and potential for derivatization (Machado et al., 2011).

Physical Properties Analysis

The crystal structure and physical properties of related compounds provide insight into their interaction mechanisms and potential biological activities. For instance, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate reveals the presence of hydrogen bonding interactions, indicating the importance of these interactions in the compound's biological activity (Kumar et al., 2018).

Chemical Properties Analysis

The chemical properties of ethyl carbamate derivatives, such as their ability to undergo cyclocondensation and other reactions, highlight their potential as versatile intermediates in the synthesis of biologically active compounds. These properties are crucial for the development of novel therapeutic agents with improved efficacy and selectivity (Singh et al., 2014).

Applications De Recherche Scientifique

Enzymatic Activity Enhancement

Research by Abd and Awas (2008) involved the synthesis and reaction of pyrazolopyrimidinyl keto-esters, including compounds with structural similarities to ethyl (3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate. These compounds demonstrated a potent effect in increasing the reactivity of cellobiase, suggesting potential applications in enzymatic activity enhancement. The study provided insights into the synthesis routes and the potential utility of these compounds in enzymatic processes (Abd & Awas, 2008).

Antimicrobial and Biological Activities

Another study by Sokmen et al. (2014) synthesized a compound named ethyl N′-furan-2-carbonylbenzohydrazonate, which was then used to form derivatives with potential antibacterial, antiurease, and antioxidant activities. The research highlights the synthesis process and the biological evaluation of these compounds, indicating their potential applications in developing new antimicrobial and antioxidant agents (Sokmen et al., 2014).

Heterocyclic Synthesis and Biological Activity

The work by Youssef et al. (2011) on the preparation and reactions of various heterocyclic compounds, including thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one derivatives, showcased the synthesis of complex heterocyclic systems and their subsequent testing for antimicrobial activity. This study contributes to the understanding of how modifications in heterocyclic compounds can lead to substances with significant biological activities (Youssef et al., 2011).

Chemosensor Development

Aysha et al. (2021) focused on the synthesis of a colorimetric chemosensor based on hybrid hydrazo/azo dye chromophoric systems, incorporating pyrrolinone ester and azo-pyrazole moieties. This sensor exhibited selective recognition of metal ions such as Cu2+, Zn2+, and Co2+, demonstrating the potential application of such compounds in the development of new sensing materials for environmental and analytical chemistry (Aysha et al., 2021).

Propriétés

IUPAC Name |

ethyl N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4/c1-2-28-20(27)22-17-11-15(16-9-6-10-29-16)24-25(17)19-21-14(12-18(26)23-19)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,22,27)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGHSKKONAHZAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2486592.png)

![2-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2486594.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2486596.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one](/img/structure/B2486602.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2486603.png)

![1,3,8,8-tetramethyl-5-(3-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2486605.png)